6-Hydroxyspiro[3.3]heptan-2-one
Description
Significance of Spiro[3.3]heptane Scaffolds in Modern Chemical Research
Spiro[3.3]heptane scaffolds, which feature two cyclobutane (B1203170) rings sharing a single carbon atom, are increasingly recognized for their value in contemporary chemical research. wikipedia.org Their rigid, three-dimensional structure offers a unique topographical diversity that is highly sought after in the design of new molecules. This distinct architecture allows for precise spatial orientation of functional groups, a critical factor in optimizing molecular interactions with biological targets. acs.org
In recent years, the spiro[3.3]heptane core has been explored as a bioisostere for commonly used cyclic structures, such as piperidine (B6355638) and even the phenyl ring. univ.kiev.uachemrxiv.orgnih.gov Bioisosteric replacement is a key strategy in medicinal chemistry to improve the pharmacological profile of a compound by substituting a part of the molecule with another that has similar physical or chemical properties. The spiro[3.3]heptane scaffold, with its non-collinear exit vectors, provides a novel alternative to the planar phenyl ring, potentially leading to patent-free drug analogues with high potency. chemrxiv.orgnih.gov
Role of Strained Spiro Heterocycles (SSHs) in Medicinal Chemistry and Drug Design
Strained spiro heterocycles (SSHs) are a class of spirocyclic compounds that incorporate one or more heteroatoms (e.g., oxygen, nitrogen, sulfur) into their strained ring systems. This introduction of heteroatoms provides a powerful tool for medicinal chemists to fine-tune the physicochemical properties of drug candidates. mdpi.com Properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity can be modulated, which in turn influences the absorption, distribution, metabolism, and excretion (ADME) profile of a potential drug. mdpi.com
The unique three-dimensional arrangement of SSHs can lead to improved metabolic stability, a significant advantage in drug design. univ.kiev.ua For instance, the incorporation of a heterocyclic moiety into a steroid structure has been shown to alter its pharmacological and pharmacokinetic properties. nih.govnih.gov Spirocyclic compounds are now considered an emerging privileged platform in drug design due to their conformational rigidity and high degree of saturation. mdpi.com
Structural Characteristics of Spiro[3.3]heptane Systems
The defining feature of the spiro[3.3]heptane system is its central quaternary carbon atom, which serves as the pivot for two fused cyclobutane rings. wikipedia.org This arrangement imparts a high degree of rigidity and a distinct three-dimensional shape to the molecule. nih.gov Unlike the planar nature of aromatic rings, the spiro[3.3]heptane scaffold is non-planar. chemrxiv.org
Structural analysis has revealed similarities between the spiro[3.3]heptane and cyclohexane (B81311) scaffolds in terms of the spatial arrangement of functional groups. acs.org Specifically, certain disubstituted spiro[3.3]heptanes can act as restricted surrogates for cis-1,4- and trans-1,3-disubstituted cyclohexane derivatives. acs.org This structural mimicry is valuable for optimizing the ADME parameters of lead compounds. acs.org
| Property | Description |
| Core Structure | Two cyclobutane rings sharing a single carbon atom. wikipedia.org |
| Geometry | Non-planar, with a rigid three-dimensional conformation. chemrxiv.orgnih.gov |
| Substitution Patterns | Can be functionalized to mimic disubstituted cyclohexanes. acs.org |
| Exit Vectors | Non-collinear, providing unique spatial arrangements for substituents. chemrxiv.org |
Contextualization of 6-Hydroxyspiro[3.3]heptan-2-one as a Functionalized Spiro[3.3]heptane Derivative
This compound is a derivative of the parent spiro[3.3]heptane scaffold, featuring both a hydroxyl (-OH) group and a ketone (=O) group. These functional groups serve as synthetic handles, allowing for a wide range of chemical modifications and the introduction of further molecular complexity. researchgate.net The presence of both a nucleophilic hydroxyl group and an electrophilic ketone group on the same scaffold opens up diverse possibilities for creating new and complex molecules.
The synthesis of such functionalized spiro[3.3]heptanes is a key area of research, as these molecules can serve as versatile building blocks in medicinal chemistry. researchgate.net The ability to selectively derivatize the two different reactive centers of molecules like this compound is crucial for the development of novel pharmaceutical agents and functional fine chemicals. google.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-hydroxyspiro[3.3]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-5-1-7(2-5)3-6(9)4-7/h5,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYQJQNQZXSYFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Pathways of Spiro 3.3 Heptane Systems
Reactions of the Ketone Functionality
The carbonyl group in spiro[3.3]heptan-2-one derivatives is a key site for synthetic transformations. It undergoes typical ketone reactions, including nucleophilic additions, condensations, and oxidations, often with outcomes influenced by the strained spirocyclic core.
One of the most common transformations is the Wittig reaction , which converts the ketone into an exocyclic double bond. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com This reaction is crucial for introducing methylene (B1212753) groups or other substituted alkenes onto the spiro[3.3]heptane skeleton. For instance, even sterically hindered ketones like camphor (B46023) can be successfully olefinated using methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). wikipedia.org The reaction proceeds via a [2+2] cycloaddition between the ylide and the ketone, forming an oxaphosphetane intermediate which then decomposes to the alkene and triphenylphosphine (B44618) oxide. wikipedia.orgorganic-chemistry.org A German patent describes the condensation of spiro[3.3]heptan-2-ones with phosphorylides via the Wittig reaction to generate olefins, which can subsequently be hydrogenated to form alkyl substituents. google.com
The ketone can also undergo nucleophilic addition with various organometallic reagents. A patent describes the reaction of a spiro[3.3]heptan-2-one with the Grignard reagent derived from trifluorobromobenzene to form a tertiary alcohol. google.com Furthermore, standard reduction reactions can convert the ketone into the corresponding secondary alcohol, as demonstrated in the Wolff-Kishner reduction of a substituted spiro[3.3]heptanone to its corresponding methylene group. chemrxiv.org
| Reaction Type | Substrate | Reagent(s) | Product Type | Reference(s) |
| Wittig Olefination | Spiro[3.3]heptan-2-one | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Methylene-spiro[3.3]heptane | wikipedia.orggoogle.com |
| Nucleophilic Addition | Spiro[3.3]heptan-2-one | Grignard Reagent (e.g., CF₃-Ph-MgBr) | Tertiary Alcohol | google.com |
| Reduction (Wolff-Kishner) | Substituted Spiro[3.3]heptan-2-one | H₂NNH₂, KOH | Alkyl-spiro[3.3]heptane | chemrxiv.org |
Reactions of the Hydroxyl Functionality
While specific literature on the reactivity of the hydroxyl group in 6-hydroxyspiro[3.3]heptan-2-one is not extensively detailed, its behavior can be inferred from standard alcohol chemistry. The secondary alcohol is expected to undergo common reactions such as oxidation, esterification, and etherification.
For instance, oxidation of the hydroxyl group would yield the corresponding spiro[3.3]heptane-2,6-dione. Conversely, in a related synthetic sequence, the precursor 5-(hydroxymethyl)spiro[3.3]heptan-2-one was synthesized by deprotecting a silyl (B83357) ether using tetrabutylammonium (B224687) fluoride (B91410) (TBAF) in THF, highlighting the accessibility and standard reactivity of hydroxyl groups on this scaffold. nih.gov Esterification with acyl chlorides or anhydrides, or etherification under Williamson conditions, would provide further derivatives for various applications.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are pivotal in the synthesis of functionalized spiro[3.3]heptanes, particularly those containing heteroatoms. Research has shown the synthesis of hetera-substituted spiro[3.3]heptanes through the nucleophilic cyclization of 1,3-dielectrophiles with 1,1-dinucleophiles. researchgate.net This strategy allows for the incorporation of nitrogen or other heteroatoms into the spirocyclic core.
In another example, the synthesis of 2-thia-6-azaspiro[3.3]heptane involves a four-step route starting from N-tosyl-protected 2-oxa-6-spiro[3.3]heptane. rsc.org This sequence includes an oxetane (B1205548) ring-opening step, which is a form of nucleophilic substitution driven by the release of ring strain. rsc.org Such transformations underscore the utility of the strained rings in spiro[3.3]heptane systems as electrophilic partners in substitution reactions.
Cycloaddition and Ring-Opening Reactions of the Spiro[3.3]heptane Core
The construction and transformation of the spiro[3.3]heptane core often involve cycloaddition and ring-opening reactions, which leverage the unique strain and geometry of the system.
Cycloaddition reactions are a primary method for synthesizing the spiro[3.3]heptane skeleton. For example, [2+2] cycloaddition of dichloroketene (B1203229) with a methylenecyclobutane (B73084) derivative is a key step in building the framework. nih.gov Similarly, enantioselective 1,3-dipolar cycloadditions of diazoacetates with α-methylene lactams have been developed to construct chiral spirocyclic heterocycles. nih.gov An efficient one-pot three-component [3+2]-cycloaddition of azomethine ylides with maleimides also affords spiro[1-azabicyclo[3.2.0]heptane] frameworks. nih.gov
Ring-opening reactions are characteristic of strained spirocycles. Spiro[3.3]heptane can undergo cleavage of one of its rings to form open-chain or larger ring compounds. ambeed.com In the context of spiro-epoxyoxindoles, ring-opening hydrolysis using a sulfonic acid catalyst yields vicinal diols, proceeding through a protonated epoxide intermediate that opens to form a stable benzylic carbocation. nih.gov This reactivity is driven by the release of the inherent ring strain.
| Reaction Type | Description | Key Intermediates/Reagents | Product | Reference(s) |
| [2+2] Cycloaddition | Dichloroketene addition to an alkene | Dichloroketene, Methylenecyclobutane | Dichlorospiro[3.3]heptanone | nih.gov |
| 1,3-Dipolar Cycloaddition | Diazoacetate addition to α-methylene lactam | Diazoacetate, Mg(NTf₂)₂ | Chiral Spirocyclic Heterocycle | nih.gov |
| Ring-Opening Hydrolysis | Acid-catalyzed opening of a spiro-epoxide | Spiro-epoxide, H₂O, Acid Catalyst | Vicinal Diol | nih.gov |
Radical Reactions and Mechanistic Investigations
Radical chemistry provides another avenue for the functionalization and understanding of spiro[3.3]heptane systems. Electron spin resonance (ESR) spectroscopy has been used to study spiro[3.3]heptan-2-yl and spiro[3.3]heptan-3-yl radicals, which were generated by hydrogen abstraction from the parent spiro[3.3]heptane. rsc.org These studies showed that abstraction occurs at similar rates from both the C(2) and C(3) positions. rsc.org
The spiro[3.3]heptan-2-yl radical was observed to rearrange to the cyclobutenylpropyl radical at temperatures above ~290 K. rsc.org Furthermore, spiro[3.3]heptylmethyl radicals, generated from the corresponding bromo compound, were found to rearrange to 1-allylcyclobutylmethyl radicals. rsc.org Synthetic strategies have also employed radical-radical coupling. A lithium-amide induced single-electron transfer to a benzophenone (B1666685) generates a radical pair that selectively abstracts a hydrogen atom from 3-iodooxetane, initiating a coupling reaction to form a 1,5-dioxaspiro[2.3]hexane core, a related strained spirocycle. rsc.org
Rearrangement Reactions (e.g., 1,2-C Atom Shifts in Strained Carbenes)
Rearrangements are a hallmark of strained carbocyclic systems, allowing access to diverse molecular architectures. A prominent example is the rearrangement of spiro[3.3]hept-1-ylidene , a highly strained carbene generated from the corresponding p-tosylhydrazone sodium salt. nih.gov This carbene undergoes competing nih.govCurrent time information in Le Flore County, US.-sigmatropic rearrangements via 1,2-C atom shifts. These shifts lead to either ring contraction, yielding cyclopropylidenecyclobutane, or ring expansion, affording bicyclo[3.2.0]hept-1(5)-ene, with the contraction pathway being favored. nih.gov
Carbocation rearrangements, such as hydride and alkyl shifts , are also common, driven by the formation of a more stable carbocation. libretexts.orglibretexts.orgmasterorganicchemistry.com For example, the reaction of an alkene can lead to a secondary carbocation that rearranges via a 1,2-hydride shift to a more stable tertiary carbocation before being trapped by a nucleophile. libretexts.org
Semipinacol rearrangements have been used to synthesize spiro[3.3]heptan-1-ones. The reaction between a lithiated 1-sulfonylbicyclo[1.1.0]butane and a cyclopropanone (B1606653) equivalent forms a 1-bicyclobutylcyclopropanol intermediate. nih.govnih.gov In the presence of acid, this intermediate undergoes a "strain-relocating" rearrangement to give the spiro[3.3]heptan-1-one. nih.govnih.gov Another key transformation is the Meinwald oxirane rearrangement of an 8-oxadispiro[2.0.3.1]octane derivative, which was used to construct the 1,6-disubstituted spiro[3.3]heptane core through the expansion of the cyclopropyl (B3062369) ring. nih.gov
| Rearrangement Type | Starting System | Key Process | Product(s) | Reference(s) |
| Carbene Rearrangement | Spiro[3.3]hept-1-ylidene | Competing 1,2-C atom shifts | Cyclopropylidenecyclobutane, Bicyclo[3.2.0]hept-1(5)-ene | nih.gov |
| Semipinacol Rearrangement | 1-Bicyclobutylcyclopropanol | Acid-catalyzed nih.govCurrent time information in Le Flore County, US.-shift | Substituted Spiro[3.3]heptan-1-one | nih.govnih.gov |
| Meinwald Rearrangement | 8-Oxadispiro[2.0.3.1]octane | Lewis acid-catalyzed oxirane opening | 1,6-Disubstituted Spiro[3.3]heptanone | nih.gov |
| Hydride/Alkyl Shift | Secondary Carbocation | 1,2-shift of H⁻ or R⁻ | Tertiary Carbocation | libretexts.orglibretexts.org |
Oxidative Cleavage Reactions
Oxidative cleavage reactions can modify or break open the rings of the spiro[3.3]heptane system, providing access to different scaffolds. A key example is the Baeyer-Villiger oxidation , which converts a cyclic ketone into a lactone using a peroxyacid. wikipedia.org Applying this reaction to a spiro[3.3]heptan-2-one derivative would result in the formation of a bicyclic lactone, expanding one of the cyclobutane (B1203170) rings into a five-membered lactone ring. This reaction has been demonstrated on a substituted cyclobutanone (B123998) within a complex spiro system, which was oxidized to the corresponding γ-lactone. nih.gov
Derivatization and Functionalization Strategies
Introduction of Carboxylic Acid Moieties
The ketone functionality of spiro[3.3]heptanones is a key anchor for the introduction of carboxylic acid groups. These transformations expand the utility of the scaffold, providing a handle for further amide coupling or for creating compounds that mimic natural amino acids.
One established route to introduce a carboxylic acid involves the transformation of a spiro[3.3]heptanone into a suitable precursor for carboxylation. For instance, a ketone can be converted to a bromide via a Wolff-Kishner reduction followed by bromination. This bromide can then undergo lithiation with an organolithium reagent like n-butyllithium (nBuLi) and subsequent quenching with dry ice (solid CO₂) to yield the corresponding carboxylic acid. chemrxiv.org
Another powerful strategy involves building the carboxylic acid functionality during the construction of the spirocyclic system itself. A divergent synthetic approach has been developed to create regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold. nih.gov This method can start from a functionalized cyclobutanone (B123998) derivative. For example, 6-oxospiro[3.3]heptane-1-carboxylic acid can be synthesized via a [2+2] cycloaddition of dichloroketene (B1203229) with a corresponding alkene, followed by reductive dechlorination and oxidation. nih.gov While not starting directly from 6-hydroxyspiro[3.3]heptan-2-one, these methods highlight the chemical principles for creating keto-acid derivatives of the spiro[3.3]heptane core.
A more direct, though harsh, method involves the thermal decarboxylation of a dicarboxylic acid precursor. For example, crude spiro[3.3]heptane-3,3-dicarboxylic acid can be heated to yield spiro[3.3]heptane-2-carboxylic acid. chemrxiv.org
Table 1: Selected Methods for Carboxylic Acid Introduction
| Starting Material Type | Key Reagents/Steps | Product Type | Reference |
|---|---|---|---|
| Spiro[3.3]heptanone | 1. Wolff-Kishner reduction2. Bromination3. nBuLi, then CO₂ | Spiro[3.3]heptane carboxylic acid | chemrxiv.org |
| Functionalized Alkene | 1. Dichloroketene [2+2] cycloaddition2. Reductive dechlorination3. Oxidation | Oxo-spiro[3.3]heptane carboxylic acid | nih.gov |
Introduction of Amine and Amino Acid Derivatives
The ketone group is an ideal electrophilic site for the introduction of nitrogen-containing functional groups, leading to the synthesis of novel amines and constrained amino acid analogs. These derivatives are of significant interest in drug discovery.
The Strecker synthesis is a classic and effective method for converting ketones into α-amino acids. bohrium.comresearchgate.net The reaction proceeds through the formation of an α-aminonitrile intermediate from the ketone, ammonia (B1221849), and a cyanide source, followed by hydrolysis of the nitrile to a carboxylic acid. researchgate.netmdpi.com
For spirocyclic ketones, modified Strecker reactions have been successfully employed. In the synthesis of spirocyclic glutamic acid analogs, a modified Strecker reaction using Ellman's sulfinamide as a chiral auxiliary was applied to racemic spirocyclic ketones. nih.gov This approach allows for the diastereoselective introduction of the amino acid moiety, with the different stereoisomers being separable by chromatography. nih.gov The use of a chiral auxiliary like (S)-alpha-phenylethylamine instead of ammonia can also lead to the formation of chiral amino acids. researchgate.net
Reaction Scheme: General Strecker Synthesis on a Spirocyclic Ketone
Reductive amination is a highly versatile method for forming C-N bonds by converting a ketone into an amine. orgsyn.org The process involves the reaction of the ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. orgsyn.orgnih.gov This method avoids the common problem of over-alkylation seen in direct alkylation of amines. orgsyn.org
A variety of reducing agents can be used, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial ketone but are reactive towards the intermediate iminium ion. orgsyn.org For β-hydroxy-ketones, which are structurally analogous to this compound, directed reductive amination can be used to achieve stereoselectivity, yielding 1,3-syn-amino alcohols. nih.gov Asymmetric reductive amination can also be achieved using specialized catalysts, such as those based on iridium, in combination with chiral auxiliaries.
Building a nitrogen atom into the spirocyclic core itself leads to azaspiro[3.3]heptane derivatives. These scaffolds serve as valuable bioisosteres for common cyclic amines like piperidine (B6355638). The synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid has been reported, creating novel, sterically constrained amino acids. The construction of these scaffolds often involves the subsequent ring closure of appropriate 1,3-bis-electrophiles.
Furthermore, functionalized derivatives of 2-azaspiro[3.3]heptane-1-carboxylic acid have been prepared on a multigram scale, yielding molecules with diverse functional groups suitable for incorporation into bioactive compounds.
Halogenation and Precursors for Organometallic Coupling
Introducing halogens onto the spiro[3.3]heptane framework provides a crucial entry point for diversification via organometallic cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).
A spiro[3.3]heptanone can be converted into a halide precursor. For example, the ketone can undergo a Wolff-Kishner reduction to remove the carbonyl, followed by functionalization of the resulting C-H bond. chemrxiv.org More directly, the ketone can be transformed into a vinyl triflate, which is a common substrate for palladium-catalyzed coupling reactions.
Alternatively, the framework can be built with halogens already in place. A reliable methodology for constructing a 6-fluoro-spiro[3.3]heptane scaffold has been developed, leading to a library of fluorinated building blocks. The conversion of a spiro[3.3]heptanone into a bromide has been demonstrated, which was then treated with n-butyllithium and trimethyl borate (B1201080) to furnish the corresponding boronic acid, a key substrate for Suzuki coupling. chemrxiv.org
Table 2: Halogenation and Organometallic Precursor Strategies
| Strategy | Key Reagents/Steps | Intermediate/Product | Application | Reference |
|---|---|---|---|---|
| Ketone to Bromide | 1. Wolff-Kishner reduction2. Bromination | Bromo-spiro[3.3]heptane | Precursor for lithiation | chemrxiv.org |
| Bromide to Boronic Acid | 1. nBuLi2. B(OMe)₃ | Spiro[3.3]heptane boronic acid | Suzuki coupling | chemrxiv.org |
Sulfoximine-Substituted Spiro[3.3]heptanes
Sulfoximines are functional groups that have gained significant attention in medicinal chemistry as bioisosteres of sulfones and sulfonamides. bohrium.com They possess a unique tetrahedral sulfur center, which can be chiral, and an additional vector for substitution at the nitrogen atom.
While direct examples of sulfoximine (B86345) functionalization on this compound are not prominent, established synthetic methods can be applied to suitable sulfur-containing spiro[3.3]heptane precursors. The most common routes to NH-sulfoximines involve either the oxidation of a corresponding sulfilimine or the imination of a sulfoxide.
A powerful one-pot method allows for the direct synthesis of NH-sulfoximines from sulfides using a hypervalent iodine(III) reagent like (diacetoxyiodo)benzene (B116549) and an ammonia source such as ammonium (B1175870) carbamate (B1207046). This reaction proceeds through the chemoselective transfer of both an oxygen and an NH group to the sulfur atom.
Proposed Synthetic Route to a Spiro[3.3]heptane Sulfoximine A hypothetical route could involve the synthesis of a 6-thio-spiro[3.3]heptan-2-one derivative. This sulfide (B99878) could then be converted directly to the sulfoximine using the one-pot N- and O-transfer methodology.
Synthesis of Sulfide Precursor: Introduction of a thiol group onto the spiro[3.3]heptane core.
NH/O-Transfer: Reaction of the spiro[3.3]heptyl sulfide with (diacetoxyiodo)benzene and ammonium carbamate in methanol (B129727) to yield the target NH-sulfoximine.
This strategy would provide access to a novel class of three-dimensional scaffolds incorporating the versatile sulfoximine moiety.
Derivatization for Advanced Materials (e.g., Hole-Transporting Materials)
The unique three-dimensional and rigid molecular structure of spiro compounds makes them attractive scaffolds for the development of advanced functional materials. While direct derivatization of this compound specifically for hole-transporting materials (HTMs) is not extensively documented in publicly available research, the broader class of spiro[3.3]heptan-2-ones has been identified as a valuable building block for functional fine chemicals, including components for nematic liquid crystal mixtures. google.com
The functionalization of the spiro[3.3]heptane framework allows for the synthesis of a wide variety of substituted derivatives. The presence of two distinct reactive centers in this compound—the ketone group and the hydroxyl group—permits sequential and targeted derivatization. google.com
A key synthetic strategy involves the addition of an aryl metal compound to the ketone group. The resulting tertiary alcohol can then undergo reductive elimination of the hydroxyl group in one or more steps. Following this, the functional group at the 6-position can be further derivatized. google.com This sequential approach enables the creation of asymmetrically substituted spiro[3.3]heptanes, which are of interest for applications in materials science.
An exemplary reaction pathway for the derivatization of a spiro[3.3]heptan-2-one is illustrated by the reaction of a spiro[3.3]heptane derivative with a magnesium derivative of trifluorobromobenzene. Subsequent reaction with trimethylsilyl (B98337) chloride (TMSCl) and sodium iodide can lead to the reductive elimination of the newly formed hydroxyl function. google.com
The carbonyl group itself is amenable to a range of addition and condensation reactions typical for ketones. For instance, the Wittig reaction, which involves the condensation with phosphorylids, can be employed to introduce olefinic substituents. These can subsequently be hydrogenated to yield alkyl substituents, which may also bear other functional groups. google.com
While the direct application of this compound in hole-transporting materials is not established, the derivatization strategies applicable to the spiro[3.3]heptan-2-one core highlight its potential as a versatile synthon for the construction of novel, three-dimensionally complex molecules for various advanced material applications. The ability to introduce different substituents at both sides of the spirocyclic core opens up possibilities for fine-tuning the electronic and physical properties of the resulting molecules. google.com
| Reactant | Reagent(s) | Product Type | Potential Application | Reference |
| Spiro[3.3]heptan-2-one | Aryl metal compound | 2-Aryl-spiro[3.3]heptan-2-ol | Intermediate for substituted spiro[3.3]heptanes | google.com |
| 2-Aryl-spiro[3.3]heptan-2-ol | TMSCl, NaI | 2-Aryl-spiro[3.3]heptane | Functional fine chemicals | google.com |
| Spiro[3.3]heptan-2-one | Phosphorylid (Wittig reagent) | 2-Alkylidene-spiro[3.3]heptane | Intermediate for alkyl-substituted spiro[3.3]heptanes | google.com |
| 2-Alkylidene-spiro[3.3]heptane | H₂/Catalyst | 2-Alkyl-spiro[3.3]heptane | Components for advanced materials | google.com |
Application in Medicinal Chemistry and Drug Discovery
Spiro[3.3]heptane as a Bioisostere for Aromatic and Aliphatic Rings
Bioisosteres are chemical substituents or groups with similar physical or chemical properties that produce broadly similar biological effects. The replacement of common rings in drug candidates with bioisosteres is a key strategy for optimizing pharmacokinetic properties and biological activity. researchgate.net
The phenyl ring is a ubiquitous structural motif in drug molecules. chemrxiv.org However, its aromaticity can lead to metabolic liabilities. Consequently, saturated, three-dimensional bioisosteres are highly sought after. researchgate.netnih.gov The spiro[3.3]heptane scaffold has emerged as a valuable saturated bioisostere for the phenyl ring. researchgate.netnih.gov
Unlike previously popular bioisosteres such as bicyclo[1.1.1]pentane and bicyclo[2.2.2]octane, which mimic the linear geometry of a para-substituted phenyl ring with collinear exit vectors, the spiro[3.3]heptane core presents non-collinear exit vectors. chemrxiv.orgresearchgate.net This non-collinear arrangement allows spiro[3.3]heptane to act as a surrogate for mono-, meta-, and para-substituted phenyl rings, offering greater versatility in drug design. chemrxiv.orgnih.gov Studies have shown that replacing the phenyl ring in approved drugs like Vorinostat (mono-substituted), Sonidegib (meta-substituted), and Benzocaine (para-substituted) with a spiro[3.3]heptane core can yield saturated analogs that retain high biological potency. chemrxiv.orgresearchgate.netnih.gov
The geometric distinction between a spiro[3.3]heptane core and a phenyl ring is significant. The angles between exit vectors in disubstituted spiro[3.3]heptanes are approximately 23-30°, whereas in a para-phenyl ring, they are nearly 0°. chemrxiv.org
| Parameter | para-Substituted Benzene (B151609) (Benzocaine) | Spiro[3.3]heptane Analog |
| Exit Vector Angle (φ) | ~0° | ~23-30° |
| Planarity (Dihedral Angle θ) | Planar (~0°) | Non-planar (~129-130°) |
| Collinearity | Collinear | Non-collinear |
Table 1: Comparison of geometric properties between a para-substituted phenyl ring and a spiro[3.3]heptane bioisostere. Data sourced from research findings. chemrxiv.orgresearchgate.net
Nitrogen-containing heterocyclic rings like piperidine (B6355638), piperazine (B1678402), and morpholine (B109124) are common components of many drugs. nih.govjchemrev.com Spiro[3.3]heptane derivatives containing nitrogen and oxygen atoms, such as azaspiro[3.3]heptanes, have been investigated as potential bioisosteres for these saturated heterocycles. nih.govprinceton.edu
Specifically, scaffolds like 2-azaspiro[3.3]heptane, 2,6-diazaspiro[3.3]heptane, and 2-oxa-6-azaspiro[3.3]heptane have been used as replacements for piperidine, piperazine, and morpholine, respectively. nih.govresearchgate.net However, these replacements are not always straightforward bioisosteres due to significant geometric changes. The introduction of the spirocyclic core increases the distance between the two terminal atoms and induces a twist of approximately 90 degrees compared to the parent heterocycle. nih.gov This makes them generally unsuitable as bioisosteres when the parent ring is in a non-terminal position within the molecule, but potentially beneficial in specific cases. nih.gov For instance, a 2-oxa-6-azaspiro[3.3]heptane was used to replace a pyrrolidine (B122466) in a Melanin-concentrating hormone receptor 1 (MCHr1) antagonist, which led to improved selectivity. nih.gov
| Spirocyclic Analog | Parent Heterocycle | Effect on Lipophilicity (logD7.4) | Geometric Change |
| 2-Oxa-6-azaspiro[3.3]heptane | Morpholine | Decrease (up to -1.0) | Increased N-to-X distance, ~90° twist |
| 2,6-Diazaspiro[3.3]heptane | Piperazine | Decrease (e.g., -0.3) | Increased N-to-N distance (~1.3 Å), ~90° twist |
| N-linked 2-Azaspiro[3.3]heptane | Piperidine | Increase (+0.2 to +0.5) | Significant geometry changes |
Table 2: Summary of azaspiro[3.3]heptane derivatives as surrogates for common heterocycles. nih.gov
Impact on Pharmacological Properties
The unique structural features of the spiro[3.3]heptane scaffold directly influence the pharmacological profile of molecules that contain it. nih.gov
One of the primary strategies in medicinal chemistry to enhance binding affinity and selectivity is to restrict the conformational flexibility of a ligand. nih.govunina.it Flexible molecules pay a higher entropic penalty upon binding to a receptor. unina.it The spiro[3.3]heptane scaffold is inherently rigid, which pre-organizes the attached functional groups into specific spatial vectors. researchgate.netnih.gov
This conformational restriction minimizes the loss of entropy upon binding, which can lead to improved binding affinity. unina.itnih.gov The well-defined three-dimensional arrangement of substituents allows for a more precise probing of a protein's binding site, helping to optimize ligand-target complementarity and explore structure-activity relationships. researchgate.netnih.govnih.gov This approach has been used for decades to understand the binding requirements of various biological targets. nih.govunina.it
"Drug-likeness" refers to a balance of molecular properties, including solubility, permeability, and metabolic stability, that make a compound suitable for development as a drug. The incorporation of sp3-rich, rigid, three-dimensional scaffolds like spiro[3.3]heptane is a recognized strategy for improving drug-like properties. researchgate.netuniba.it
Replacing flat, aromatic rings with saturated scaffolds can lead to improved aqueous solubility and can alter metabolic pathways. researchgate.net The rigid and predictable orientation of substituents on the spiro[3.3]heptane core can enhance target selectivity. researchgate.netuniba.it By presenting functional groups in a fixed geometry, the molecule can interact more specifically with the intended biological target and avoid interactions with off-target proteins, which can reduce side effects. researchgate.net In one example, replacing a morpholine with a spiro-morpholine analog in a linezolid (B1675486) derivative maintained antibacterial activity against multiple strains while presumably offering greater metabolic stability. nih.gov
The introduction of a spiro[3.3]heptane core into a molecule significantly modulates its physicochemical and biochemical properties. nih.gov
Lipophilicity: Replacing a phenyl ring with a spiro[3.3]heptane scaffold has been shown to decrease calculated lipophilicity (clogP). chemrxiv.orgresearchgate.net In the case of an analog of the drug Sonidegib, the clogP was reduced by 0.8 units. chemrxiv.orgresearchgate.net For heteroatom-containing spiro[3.3]heptanes, the effect on lipophilicity (measured as logD) can be more complex. The introduction of a spirocyclic center in aza-derivatives often lowers the logD, which is attributed to an increase in basicity (pKa) of the nitrogen atoms. nih.gov
Solubility: The move from a flat, aromatic system to a three-dimensional, saturated spirocycle can improve aqueous solubility. researchgate.net However, in the case of the Sonidegib analogs, the replacement of the meta-substituted benzene ring with spiro[3.3]heptane did not affect its water solubility, with both compounds being poorly soluble. researchgate.net
Metabolic Stability: The impact on metabolic stability can vary. Aromatic rings are often sites of oxidative metabolism by cytochrome P450 enzymes. Replacing them with a saturated scaffold can block these metabolic pathways. princeton.edu However, in a specific study, the incorporation of spiro[3.3]heptane into Sonidegib resulted in reduced metabolic stability in human liver microsomes compared to the parent drug. chemrxiv.org
Influence on Metabolic Stability and Lipophilicity
The incorporation of a spiro[3.3]heptane core into a drug molecule can significantly influence its metabolic stability and lipophilicity, key parameters in drug design that affect a compound's pharmacokinetic profile.
Replacing a planar aromatic ring with a saturated, three-dimensional spiro[3.3]heptane scaffold can alter the molecule's shape and expose different parts of it to metabolic enzymes. This can lead to changes in metabolic pathways and the rate of clearance. For instance, the replacement of a piperidine ring with a 1-azaspiro[3.3]heptane has been shown to improve microsomal stability. In some cases, this modification can circumvent issues of metabolic instability by blocking sites of metabolism on the original scaffold. However, the effect is not always straightforward. In the case of Sonidegib analogues, the introduction of a spiro[3.3]heptane core in place of a meta-substituted phenyl ring led to a decrease in metabolic stability in human liver microsomes. nih.gov
Case Studies of Drug Modification with Spiro[3.3]heptane Core
The spiro[3.3]heptane scaffold has been successfully employed as a bioisostere for phenyl rings in several approved drugs, leading to the creation of patent-free analogues with notable activity. nih.gov
The spiro[3.3]heptane core has been utilized as a saturated bioisostere for the phenyl ring in the anticancer drug Vorinostat. nih.gov Vorinostat is a histone deacetylase (HDAC) inhibitor used for the treatment of cutaneous T-cell lymphoma. In a study by Prysiazhniuk and colleagues, a spiro[3.3]heptane-containing analogue of Vorinostat was synthesized and evaluated for its biological activity. nih.gov
The research focused on the ability of the analogue to induce cell death in human hepatocellular carcinoma cells (HepG2). Fluorescent confocal microscopy revealed that the Vorinostat analogue was effective in inducing both apoptosis and necrosis in these cancer cells. While direct quantitative comparisons of inhibitory concentrations (e.g., IC₅₀) were not provided in this specific study, the qualitative results demonstrated that the spiro[3.3]heptane analogue retained significant anticancer activity, supporting the utility of this scaffold as a phenyl ring replacement in the design of novel HDAC inhibitors. nih.gov
Sonidegib is an anticancer drug that functions as a Hedgehog signaling pathway inhibitor. The meta-substituted phenyl ring in Sonidegib was replaced with a spiro[3.3]heptane core to create two stereoisomeric analogues, a trans and a cis isomer. nih.gov These analogues were then evaluated for their physicochemical properties and biological activity. nih.gov
The introduction of the spiro[3.3]heptane moiety had a notable impact on the metabolic stability of the compounds when tested in human liver microsomes (HLM). nih.gov While the trans-isomer showed a moderate decrease in stability compared to Sonidegib, the cis-isomer was significantly less stable. nih.gov Both analogues were found to be less potent in inhibiting the Hedgehog signaling pathway compared to the parent drug. Despite the reduced potency, they still demonstrated micromolar inhibition and exhibited higher cytotoxicity against NIH3T3 cells than Sonidegib.
| Compound | logD (7.4) | t½ (min) in HLM | CLint (μL min⁻¹ mg⁻¹) in HLM |
|---|---|---|---|
| Sonidegib | ≥ 3.5 | 93 | 18 |
| trans-Spiro[3.3]heptane Analogue | ≥ 3.5 | 47 | 36 |
| cis-Spiro[3.3]heptane Analogue | ≥ 3.5 | 11 | 156 |
Benzocaine is a local anesthetic where the para-substituted phenyl ring is a key structural feature. A spiro[3.3]heptane analogue of Benzocaine was synthesized to investigate the effects of replacing this aromatic ring with a saturated, non-planar scaffold. nih.govresearchgate.net
The spiro[3.3]heptane analogue showed a significant decrease in lipophilicity (LogD₇.₄) and an increase in metabolic stability in human liver microsomes compared to Benzocaine. researchgate.net The antinociceptive activity was evaluated in mice using the "tail flick test," which measures the response to a heat stimulus. The spiro[3.s3]heptane analogue demonstrated a significantly higher antinociceptive effect compared to the vehicle and had an activity profile very similar to that of Benzocaine over the observation period. researchgate.net
| Compound | logD (7.4) | t½ (min) in HLM | CLint (μL min⁻¹ mg⁻¹) in HLM | Antinociceptive Activity (Tail Flick Test) |
|---|---|---|---|---|
| Benzocaine | 1.8 | 12 | 138 | Active |
| Spiro[3.3]heptane Analogue | 1.2 | 29 | 59 | Active, similar to Benzocaine |
Olaparib is a PARP (poly (ADP-ribose) polymerase) inhibitor used in cancer therapy. The piperazine ring in Olaparib has been replaced with various diazaspiro[3.3]heptane cores to explore the impact on PARP-1 inhibition. A study by Reilly and colleagues investigated a series of these analogues.
The modifications involved different substituents on the diazaspiro[3.3]heptane core. The results showed that the nature of the substituent played a crucial role in the inhibitory activity. For instance, the analogue 10e , which incorporates a cyclopropanecarbonyl group, was identified as a potent PARP-1 inhibitor with an IC₅₀ value of 12.6 nM. This was a significant finding, as this compound did not induce DNA damage at concentrations similar to Olaparib. In contrast, analogues with a Boc-protecting group, such as 10c , or a free amine, like 15b , showed a drastic reduction in PARP-1 affinity.
| Compound | Core Structure | PARP-1 IC₅₀ (nM) |
|---|---|---|
| Olaparib | Piperazine | 1.2 |
| Analogue 10e | 2,6-Diazaspiro[3.3]heptane | 12.6 |
| Analogue 10c | Boc-2,6-Diazaspiro[3.3]heptane | 551.6 |
| Analogue 15b | 2,7-Diazaspiro[3.3]heptane | 4397 |
Bupivacaine is a widely used local anesthetic. The piperidine ring in its structure was replaced with a 1-azaspiro[3.3]heptane moiety to create a novel analogue. The aim was to explore this modification as a strategy to develop patent-free alternatives with potentially improved properties.
The resulting 1-azaspiro[3.3]heptane analogue of Bupivacaine demonstrated high activity in a mouse "tail flick test," a common assay for assessing analgesic effects. The time course of the antinociceptive effect showed that the analogue had a comparable, and at some time points, statistically significant, effect to Bupivacaine. This case study highlights the potential of using the spiro[3.3]heptane scaffold not just as a phenyl ring bioisostere, but also as a replacement for other saturated ring systems like piperidine, to generate new drug candidates with favorable pharmacological profiles.
| Compound | Core Structure | Antinociceptive Activity (Tail Flick Test) |
|---|---|---|
| Bupivacaine | Piperidine | Active |
| 1-Azaspiro[3.3]heptane Analogue (66) | 1-Azaspiro[3.3]heptane | Active, comparable to Bupivacaine |
Potential Therapeutic Applications
Enzyme Inhibitors
The spiro[3.3]heptane core has been successfully incorporated into molecules designed to inhibit various enzymes, demonstrating its utility as a key structural motif in drug discovery.
H. pylori Glutamate (B1630785) Racemase:
Derivatives of the spiro[3.3]heptane scaffold have been synthesized and evaluated as inhibitors of Helicobacter pylori glutamate racemase, an essential enzyme for the bacterium's survival. A study on a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane framework revealed that the spatial arrangement of functional groups is crucial for enzyme binding. While most of the tested compounds showed modest inhibitory activity, the 1,6-disubstituted derivatives were able to adopt a more favorable conformation within the enzyme's active site, suggesting that the spiro[3.3]heptane scaffold can be a valuable tool in developing novel antibacterial agents targeting this enzyme. nih.gov
Lysine-Specific Demethylase 1 (LSD1) and Histone Deacetylases (HDACs):
There is currently no direct published research specifically identifying 6-Hydroxyspiro[3.3]heptan-2-one as an inhibitor of LSD1 or HDACs. However, the spiro[3.3]heptane scaffold has been explored as a bioisosteric replacement for the phenyl ring in known enzyme inhibitors. This strategy aims to improve physicochemical properties and explore new intellectual property space.
One notable example is the incorporation of the spiro[3.3]heptane core into an analog of the FDA-approved anticancer drug vorinostat, a known HDAC inhibitor. This modification demonstrates the potential of the spiro[3.3]heptane scaffold to mimic the functionality of a phenyl ring in bioactive compounds. While specific inhibitory data for this particular analog is not provided in the available literature, the successful substitution highlights a promising avenue for the design of novel HDAC inhibitors. nih.govnih.gov This approach could theoretically be applied to the design of LSD1 inhibitors as well, given the structural similarities of many small molecule inhibitors targeting epigenetic enzymes. nih.gov
| Enzyme Target | Spiro[3.3]heptane Derivative Class | Key Findings | Reference |
| H. pylori Glutamate Racemase | Glutamic acid analogs | 1,6-disubstituted derivatives showed the most potential for favorable binding. | nih.gov |
| Histone Deacetylases (HDACs) | Vorinostat analog | The spiro[3.3]heptane core can serve as a saturated bioisostere for the phenyl ring. | nih.govnih.gov |
| Lysine-Specific Demethylase 1 (LSD1) | Not specified | No direct research found for this compound or its derivatives. |
Ligands for Specific Receptors
The development of ligands for specific receptors is a cornerstone of modern pharmacology. The rigid nature of the spiro[3.3]heptane scaffold makes it an attractive framework for designing ligands with high specificity and affinity. Research in this area has explored derivatives of spiro[3.3]heptane as ligands for various receptors, including sigma (σ) receptors.
For instance, a study focused on the development of σ2 receptor ligands utilized diazaspiro[3.3]heptane cores as bioisosteres for piperazine. mdpi.com The synthesized compounds were evaluated for their binding affinities to both σ1 and σ2 receptors. The results indicated that the replacement of a piperazine moiety with a spirocyclic diamine led to a reduction in affinity for the σ2 receptor but either maintained or slightly increased the affinity for the σ1 receptor. This highlights the nuanced structure-activity relationships and the potential to modulate receptor selectivity through the incorporation of a spiro[3.3]heptane motif.
| Receptor Target | Spiro[3.3]heptane Derivative | Key Findings | Reference |
| Sigma-1 (σ1) Receptor | Diazaspiro[3.3]heptane derivative | Maintained or showed a modest increase in affinity compared to the piperazine analog. | mdpi.com |
| Sigma-2 (σ2) Receptor | Diazaspiro[3.3]heptane derivative | Showed a reduction in affinity compared to the piperazine analog. | mdpi.com |
Investigation of Anti-inflammatory, Antimicrobial, and Antiviral Activities
Anti-inflammatory Activity:
Several studies have reported the anti-inflammatory properties of various spirocyclic compounds. For example, spiro-fused indoline-quinazoline hybrids have been investigated as inhibitors of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation. nih.gov Similarly, novel spirooxindole-3,3'-pyrrolines have demonstrated significant anti-inflammatory effects. benthamscience.com These findings suggest that the spirocyclic scaffold, in general, can be a valuable template for the development of new anti-inflammatory agents.
Antimicrobial Activity:
The antimicrobial potential of spiro compounds has been explored against various bacterial and fungal strains. Studies on spiro heterocyclic compounds synthesized from isatin (B1672199) have shown antibacterial and antifungal activities. emanresearch.org Furthermore, novel oxazolidinones incorporating spiro emanresearch.orgnih.govheptane moieties have exhibited in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Another study on spiro-4H-pyran derivatives demonstrated good antibacterial effects against Staphylococcus aureus and Streptococcus pyogenes. nih.gov
Antiviral Activity:
The investigation of spiro compounds for antiviral activity is an emerging area of research. A study assessing the antiviral activity of spiro-annulated derivatives of oxepane (B1206615) and azepane found that certain hit compounds inhibited the reproduction of adenovirus C5, a DNA virus. nih.gov This indicates that spirocyclic structures have the potential to be developed into novel antiviral therapeutics.
| Therapeutic Activity | Spiro Compound Class | Key Findings | Reference |
| Anti-inflammatory | Spiro-fused indoline-quinazoline hybrids | Inhibition of TNF-α. | nih.gov |
| Anti-inflammatory | Spirooxindole-3,3'-pyrrolines | Significant anti-inflammatory properties observed. | benthamscience.com |
| Antimicrobial | Spiro heterocyclic compounds from isatin | Demonstrated antibacterial and antifungal activities. | emanresearch.org |
| Antimicrobial | Oxazolidinones with spiro emanresearch.orgnih.govheptane | Showed in vitro antibacterial activity. | nih.gov |
| Antimicrobial | Spiro-4H-pyran derivatives | Good antibacterial effects against specific Gram-positive bacteria. | nih.gov |
| Antiviral | Spiro-annulated oxepanes and azepenes | Inhibition of adenovirus C5 reproduction. | nih.gov |
Stereochemical Aspects and Conformational Analysis
Chirality and Stereoisomerism in Spiro[3.3]heptane Derivatives
The spiro[3.3]heptane framework, characterized by two cyclobutane (B1203170) rings sharing a single carbon atom (the spiro center), is a source of unique stereoisomerism. Substituted spiro[3.3]heptanes can exhibit axial chirality, a feature they share with allenes and biphenyls. echemi.comstackexchange.com This arises not from a traditional chiral center (a carbon with four different substituents), but from the non-planar arrangement of the two rings.
For a substituted spiro[3.3]heptane to be chiral, the substitution pattern must be such that the molecule is not superimposable on its mirror image. For instance, 2,6-disubstituted spiro[3.3]heptanes can exist as enantiomers. rsc.org The stereochemical descriptors 'R' and 'S' are used to define the absolute configuration of these axially chiral molecules, following specific Cahn-Ingold-Prelog (CIP) priority rules adapted for such systems. echemi.comstackexchange.com Additionally, stereodescriptors 'M' (minus) and 'P' (plus) can also be employed to describe the helical twist of the molecule. stackexchange.com
The rigid structure of spiranes, including spiro[3.3]heptane, makes them excellent candidates for chiral linkers in the synthesis of metal-organic frameworks (MOFs). researchgate.net For example, the homochiral (R)-spiro[3.3]heptane-2,6-dicarboxylic acid has been successfully used to create chiral MOFs. researchgate.net
Diastereoselectivity in Synthetic Transformations
The synthesis of substituted spiro[3.3]heptanes often proceeds with a high degree of diastereoselectivity. This is largely due to the rigid and sterically demanding nature of the spirocyclic core, which directs incoming reagents to a specific face of the molecule.
Several synthetic strategies have been developed that leverage this inherent stereocontrol. For example, in the synthesis of spirocyclic azetidines from ethyl cyclobutanecarboxylate and a Davis-Ellman's imine, the subsequent intramolecular substitution occurs with high diastereoselectivity, yielding a diastereomeric ratio greater than 98:2. rsc.org Similarly, rhodium-catalyzed cyclopropanation reactions of methylene-azaspiro[3.3]heptanes with aryldiazoacetates furnish the corresponding spirocyclopropanes with high enantioselectivity and, in many cases, excellent diastereoselectivity. nih.gov For instance, the reaction to form a pyridyl-substituted derivative proceeds with a diastereomeric ratio greater than 20:1. nih.gov
The choice of reactants and reaction conditions can significantly influence the diastereomeric outcome. For instance, in the synthesis of bis-spirocyclic motifs, the presence of an electron-withdrawing substituent in the imine structure can lead to a decrease in diastereoselectivity. rsc.org The ability to control the stereochemistry during synthesis is crucial for accessing specific stereoisomers of spiro[3.3]heptane derivatives for various applications.
Determination of Absolute Configuration (e.g., X-ray Crystallography)
Determining the absolute configuration of chiral spiro[3.3]heptane derivatives is essential for understanding their properties and interactions. X-ray crystallography is a powerful and definitive method for this purpose. nih.govpurechemistry.orgresearchgate.netresearchgate.net This technique provides a three-dimensional map of the electron density within a single crystal of the compound, allowing for the unambiguous assignment of the spatial arrangement of its atoms.
The Bijvoet method is a common X-ray crystallographic technique used to determine absolute configuration. nih.govsci-hub.se It relies on the anomalous scattering of X-rays by the atoms in the crystal. For light-atom organic compounds, where the anomalous scattering effect is weak, obtaining a high-quality crystal and using appropriate data analysis techniques are crucial for a reliable assignment. researchgate.net
In cases where obtaining a suitable crystal of the target molecule is challenging, a strategy involving the use of a chiral internal reference can be employed. nih.govsci-hub.se This involves derivatizing the molecule with a chiral reagent of known absolute configuration. The absolute configuration of the resulting diastereomer can then be determined by X-ray crystallography, which in turn reveals the absolute configuration of the original molecule. sci-hub.se While specific X-ray crystallographic data for 6-Hydroxyspiro[3.3]heptan-2-one was not found in the provided search results, the stereoconfiguration of other substituted spiro[3.3]heptanes has been successfully determined using 2D NMR spectroscopy and single-crystal X-ray diffraction. chemrxiv.org
Conformational Rigidity and Flexibility of the Spiro[3.3]heptane Core
The spiro[3.3]heptane core is recognized for its high degree of conformational rigidity. researchgate.netresearchgate.net This rigidity stems from the strained nature of the two fused cyclobutane rings. Unlike more flexible ring systems like cyclohexane (B81311), the spiro[3.3]heptane scaffold has limited conformational freedom, which results in a predictable three-dimensional structure. researchgate.netacs.org
This inherent rigidity makes spiro[3.3]heptane a valuable scaffold in medicinal chemistry, where it is used as a bioisostere for aromatic rings to create novel, three-dimensional drug candidates. nih.gov The fixed spatial orientation of substituents on the spiro[3.3]heptane core can lead to enhanced selectivity for biological targets. researchgate.net
While the core is generally rigid, the cyclobutane rings themselves are not perfectly planar and can undergo a degree of puckering. chemrxiv.org This puckering can lead to different, low-energy conformations. A detailed conformational analysis is necessary to understand the full conformational landscape of substituted spiro[3.3]heptanes. nih.govresearchgate.net
Influence of Ring Puckering on Reactivity and Selectivity
The puckering of the cyclobutane rings in the spiro[3.3]heptane core, although subtle, can have a significant influence on the reactivity and selectivity of its derivatives. Different puckered conformations can expose different faces of the molecule to incoming reagents, thereby directing the stereochemical outcome of a reaction.
A study on the strained carbene spiro[3.3]hept-1-ylidene demonstrated that the observed competitive 1,2-carbon atom shifts could be explained by the presence of distinct ring-puckered conformers. chemrxiv.org This suggests that the subtle conformational dynamics of the spiro[3.3]heptane core can play a crucial role in determining reaction pathways and product distributions.
Computational Chemistry and Theoretical Studies
Assessment of Molecular Structures and Conformations
The three-dimensional arrangement of atoms in 6-Hydroxyspiro[3.3]heptan-2-one is fundamental to its chemical and physical properties. Computational methods, particularly quantum mechanics-based approaches, are employed to determine the most stable geometric structures, or conformers, of the molecule. These calculations typically involve geometry optimization, a process that seeks the lowest energy arrangement of atoms on the potential energy surface.
Energy and Strain Energy Calculations
The spiro[3.3]heptane core is characterized by significant ring strain due to the deviation of its bond angles from the ideal tetrahedral angle of 109.5°. Computational chemistry allows for the quantification of this strain energy. This is typically achieved by comparing the calculated heat of formation of the actual molecule with that of a hypothetical, strain-free reference compound.
Methods for calculating strain energy often involve the use of isodesmic or homodesmotic reactions, where the number and types of bonds are conserved on both sides of the reaction, allowing for a cancellation of errors in the calculations. High-level theoretical methods are used to compute the energies of all species in the reaction, from which the strain energy can be derived. While a precise strain energy value for this compound has not been reported, studies on the parent spiro[3.3]heptane hydrocarbon provide a baseline for the inherent strain of this ring system. The introduction of sp2-hybridized carbon from the ketone group and the polar hydroxyl group would be expected to modulate this strain energy.
Transition State Analysis and Activation Energy Determination
Computational methods are invaluable for mapping the energy landscape of chemical reactions, including the identification of transition states and the calculation of activation energies. A transition state represents the highest energy point along the reaction coordinate and is characterized by a single imaginary vibrational frequency.
For this compound, theoretical studies could investigate various reactions, such as its synthesis, oxidation, reduction, or rearrangement. By locating the transition state structure for a specific reaction, chemists can gain insight into the reaction mechanism. The activation energy, which is the energy difference between the reactants and the transition state, can then be calculated. This value is crucial for predicting the rate of a reaction. At present, specific transition state analyses for reactions involving this compound are not documented in scientific literature.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational method in chemistry due to its favorable balance of accuracy and computational cost. DFT calculations are based on the electron density of a molecule rather than the complex many-electron wavefunction.
In the context of this compound, DFT can be used to calculate a wide range of properties, including:
Optimized molecular geometry: Determining bond lengths, bond angles, and dihedral angles.
Vibrational frequencies: To confirm that a structure is a true minimum on the potential energy surface (no imaginary frequencies) and to simulate infrared (IR) spectra.
Electronic properties: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.
Thermodynamic properties: Including enthalpy, entropy, and Gibbs free energy.
While specific DFT studies on this compound are not prevalent, the methodology is standard for a molecule of this nature, and such calculations would provide a foundational understanding of its intrinsic properties.
Bioisosterism and Property Prediction (e.g., COSMO-RS simulations, clogP, logD)
The spiro[3.3]heptane scaffold is of interest in medicinal chemistry as a bioisostere for other chemical groups, offering a rigid, three-dimensional structure. Computational tools are essential for predicting how the physicochemical properties of a molecule like this compound compare to other compounds.
COSMO-RS (COnductor-like Screening MOdel for Real Solvents) is a powerful method for predicting the thermodynamic properties of fluids and solutions. It can be used to calculate properties like the partition coefficient (logP) and distribution coefficient (logD), which are crucial for understanding a drug's pharmacokinetic profile. nih.govresearchgate.netresearchgate.net These simulations can predict the solubility of this compound in various solvents and its distribution between aqueous and organic phases.
Calculated logP (clogP) and logD values provide an estimate of a molecule's lipophilicity. While specific COSMO-RS data for this compound is not available, the general principles of these predictive models would be applicable.
Predicted Physicochemical Properties of Related Compounds
| Property | Prediction Method | Relevance |
|---|---|---|
| logP | Fragment-based or QSPR models | Predicts lipophilicity and membrane permeability. nih.gov |
| logD | Calculated from logP and pKa | Predicts lipophilicity at a specific pH. nih.gov |
Mechanistic Investigations using Computational Approaches
Beyond transition state analysis, computational chemistry can provide a detailed, step-by-step understanding of reaction mechanisms. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed.
For this compound, computational studies could elucidate the mechanisms of its formation or subsequent reactions. For example, the mechanism of a ring-opening reaction or a functional group transformation could be investigated. These studies would involve mapping the potential energy surface to identify the most favorable reaction pathway. Such detailed mechanistic insights are currently not published for this specific molecule but represent a key area where computational chemistry could contribute to a deeper understanding of its reactivity.
Advanced Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. For 6-Hydroxyspiro[3.3]heptan-2-one, ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, spiro[3.3]heptan-2-one, shows signals corresponding to the different sets of non-equivalent protons in the molecule. chemicalbook.comdocbrown.info In this compound, the presence of the hydroxyl group introduces further complexity and distinct chemical shifts for the protons on the carbon bearing the -OH group and adjacent protons. The integration of the signals in a ¹H NMR spectrum reveals the ratio of protons in different environments. pressbooks.pub
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. A key feature of ¹³C NMR is the wide chemical shift range (0-220 ppm), which typically allows for the resolution of individual carbon signals. youtube.compressbooks.pub For this compound, distinct peaks are expected for the carbonyl carbon, the carbon bearing the hydroxyl group, the spirocyclic carbon, and the other methylene (B1212753) carbons in the cyclobutane (B1203170) rings. Unlike ¹H NMR, standard ¹³C NMR spectra are generally not integrated to determine the number of carbons. youtube.compressbooks.pub
2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for establishing the connectivity within the molecule. COSY spectra reveal proton-proton couplings, helping to identify adjacent protons. HSQC spectra correlate proton signals with the carbon signals of the atoms they are directly attached to, providing unambiguous C-H bond information. These 2D NMR methods are essential for the complete and accurate assignment of all proton and carbon signals in the complex spirocyclic system of this compound.
A summary of expected NMR data for spiro[3.3]heptane derivatives is presented below.
| Nucleus | Chemical Shift (ppm) Range | Multiplicity | Notes |
| ¹H | 0.9 - 4.5 | Varies (singlets, multiplets) | The exact shifts and multiplicities depend on the specific substitution pattern and stereochemistry. Protons adjacent to the carbonyl and hydroxyl groups will be shifted downfield. |
| ¹³C | 20 - 220 | Singlets (in proton-decoupled spectra) | The carbonyl carbon will appear at the downfield end of the spectrum (~200-220 ppm), while the carbon bearing the hydroxyl group will be in the 60-80 ppm range. |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise molecular weight and elemental composition of a compound. nih.govcsic.es For this compound (C₇H₁₀O₂), HRMS can measure the mass of the molecular ion with very high accuracy, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The technique is also used to identify fragment ions, providing further structural information. For instance, a related compound, 6-methoxyspiro[3.3]heptan-2-one, shows a predicted [M+H]⁺ ion at m/z 141.09100. uni.lu
| Ion Type | Predicted m/z for C₇H₁₀O₂ |
| [M+H]⁺ | 127.0759 |
| [M+Na]⁺ | 149.0578 |
| [M-H]⁻ | 125.0603 |
X-ray Crystallography
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds. chemrxiv.org This technique involves irradiating a single crystal of the substance with X-rays and analyzing the resulting diffraction pattern. From this pattern, the precise arrangement of atoms in the crystal lattice can be determined, including bond lengths, bond angles, and stereochemistry. For a chiral molecule like this compound, X-ray crystallography of a single enantiomer can be used to determine its absolute configuration. The crystal structure of related spiro[3.3]heptane derivatives has been successfully determined using this method. chemrxiv.org
Infrared (IR) and Vibrational Circular Dichroism (VCD) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. docbrown.info For this compound, characteristic IR absorption bands would include a strong C=O stretching vibration for the ketone and a broad O-H stretching vibration for the hydroxyl group.
Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light. ru.nlrsc.org VCD is particularly useful for determining the absolute configuration and conformation of chiral molecules in solution. researchgate.netmdpi.com By comparing the experimental VCD spectrum with theoretical spectra calculated for different enantiomers and conformers, the absolute stereochemistry of this compound can be established. ru.nlrsc.org
| Functional Group | IR Absorption (cm⁻¹) |
| O-H (alcohol) | 3200-3600 (broad) |
| C-H (alkane) | 2850-3000 |
| C=O (ketone) | 1700-1725 |
Thermal Analysis Techniques (Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)
Thermal analysis techniques provide information about the physical and chemical properties of a substance as a function of temperature.
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as it is heated. This technique can be used to determine the thermal stability of this compound, identify the temperatures at which decomposition occurs, and quantify the mass loss associated with these processes. For example, TGA of a related metal-organic framework containing a spiro[3.3]heptane linker showed distinct mass loss stages corresponding to the removal of solvent molecules and decomposition of the organic linker. researchgate.net
Differential Scanning Calorimetry (DSC): DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique can be used to determine the melting point, boiling point, and any phase transitions of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique is used to identify the presence of chromophores, which are parts of a molecule that absorb light. For this compound, the carbonyl group (C=O) of the ketone is the primary chromophore and would be expected to exhibit a weak n→π* absorption in the UV region.
Cyclic Voltammetry
Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. By applying a varying potential to a solution containing the analyte, one can determine the oxidation and reduction potentials of this compound. This information provides insight into the electronic properties of the molecule and its potential to participate in electron transfer reactions.
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS) for Solid-State Characterization
The solid-state properties of this compound, including its crystal morphology and elemental composition, can be meticulously examined using advanced microanalytical techniques such as Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDS). france-scientifique.fr These methods provide invaluable insights into the material's surface topography and elemental makeup at the micro-level. ri.se
In a hypothetical analysis, a sample of crystalline this compound would first be mounted on a sample holder and coated with a thin layer of a conductive material, such as gold or palladium, to prevent the accumulation of static charge from the electron beam. searchanddiscovery.com The sample would then be introduced into the high-vacuum chamber of the SEM. By detecting the secondary electrons emitted from the sample surface, images revealing the intricate details of the crystal facets and any surface imperfections can be generated.
Complementary to SEM, Energy Dispersive X-ray Spectroscopy (EDS) is an analytical technique used for the elemental analysis or chemical characterization of a sample. wikipedia.org When the electron beam from the SEM interacts with the sample, it causes the emission of characteristic X-rays from the atoms present in the material. myscope.training The energy of these X-rays is unique to each element, allowing for the determination of the elemental composition of the sample. libretexts.org
For this compound, with a chemical formula of C7H10O2, an EDS analysis would be expected to detect the presence of carbon and oxygen. It is important to note that EDS is generally not sensitive to very light elements like hydrogen. libretexts.org The technique can provide semi-quantitative data on the relative abundance of the detected elements. An EDS spectrum would display peaks corresponding to the characteristic X-ray energies of carbon and oxygen, and the intensity of these peaks would be proportional to the concentration of each element in the sample. This analysis would serve to confirm the elemental integrity of the synthesized compound.
The combination of SEM and EDS provides a comprehensive characterization of the solid-state properties of this compound, offering both morphological and elemental information from a single analytical platform. france-scientifique.fr
Hypothetical Research Findings
A hypothetical SEM-EDS analysis of a purified crystalline sample of this compound could yield the following observations:
SEM Imaging:
The SEM micrographs would likely reveal well-defined, prismatic crystals, indicative of a high degree of crystallinity. The crystal surfaces may appear smooth with sharp edges, although some minor surface irregularities or step-growth features could be present. The particle size could be estimated from the micrographs, providing a distribution of crystal dimensions.
EDS Analysis:
An EDS spectrum of a selected crystal would primarily show two distinct peaks corresponding to Carbon (C) and Oxygen (O). The quantitative analysis would provide the atomic and weight percentages of these elements.
Below is an interactive data table representing the expected theoretical and hypothetical EDS results for this compound.
| Element | Theoretical Atomic % | Hypothetical EDS Atomic % | Theoretical Weight % | Hypothetical EDS Weight % |
| Carbon (C) | 77.78% | 76.95% | 74.98% | 74.15% |
| Oxygen (O) | 22.22% | 23.05% | 25.02% | 25.85% |
Emerging Research Directions and Future Perspectives
Exploration of Novel Spirocyclic Architectures
The inherent rigidity and well-defined geometry of the spiro[3.3]heptane core make it an attractive scaffold for creating novel and complex three-dimensional structures. Researchers are actively exploring the synthesis of new spirocyclic systems built upon this foundation. These efforts aim to introduce greater structural diversity and to access previously unexplored regions of chemical space. sigmaaldrich.com The development of these new architectures is crucial for applications in medicinal chemistry and materials science, where precise control over molecular shape and functionality is paramount. sigmaaldrich.com
One area of focus is the creation of spirocycles with multiple exit vectors for substituents, which allows for a more thorough exploration of three-dimensional space. sigmaaldrich.com This is achieved by incorporating heteroatoms into the spiro[3.3]heptane framework, leading to angular derivatives that serve as bioisosteres for 1,3-substituted cyclohexanes. researchgate.net The synthesis of such complex molecules opens up new avenues for designing compounds with unique biological activities and material properties.
Development of New Synthetic Methodologies for Diversified Spiro[3.3]heptanes
The advancement of research into spiro[3.3]heptanes is intrinsically linked to the development of efficient and versatile synthetic methods. A key objective is to create straightforward routes to a wide array of functionalized spiro[3.3]heptane derivatives. chemrxiv.org One notable approach involves the intermolecular cross-selective [2+2] photocycloaddition of exocyclic arylidene oxetanes, azetidines, and cyclobutanes with electron-deficient alkenes. researchgate.net This method, utilizing a commercially available iridium photosensitizer and blue light irradiation, provides access to a range of polysubstituted spiro[3.3]heptane motifs under mild conditions. researchgate.net
Furthermore, a divergent synthetic approach starting from a common O-silylated 2-(hydroxymethyl)cyclobutanone (B2923102) derivative has been reported for creating libraries of spiro[3.3]heptane-based glutamic acid analogs. researchgate.net Overcoming challenges such as the need for the Tebbe protocol for olefination highlights the ongoing efforts to refine and expand the synthetic toolbox for this class of compounds. researchgate.net The development of robust and scalable synthetic protocols is critical for making these valuable building blocks readily available for various research applications. researchgate.net
Continued Investigation of Spiro[3.3]heptane as Bioisosteres in Drug Design
The spiro[3.3]heptane scaffold is increasingly recognized as a valuable bioisostere, a chemical substituent that can mimic the properties of another group in a biologically active molecule. Its rigid, three-dimensional structure offers an alternative to commonly used aromatic rings and other cyclic systems in drug design. researchgate.netnih.gov This replacement can lead to improved physicochemical properties, such as increased water solubility and reduced lipophilicity, while maintaining or even enhancing biological activity. researchgate.net
Notably, the spiro[3.3]heptane core has been successfully incorporated into analogs of approved drugs, demonstrating its potential to generate novel, patent-free therapeutic agents. chemrxiv.orgnih.gov For instance, it has been used as a saturated bioisostere for the meta-benzene ring in the anticancer drug Sonidegib, the phenyl ring in the anticancer drug Vorinostat, and the para-benzene ring in the anesthetic Benzocaine. researchgate.netnih.gov The resulting saturated analogs exhibited high potency in biological assays. chemrxiv.orgnih.gov
The versatility of the spiro[3.3]heptane framework extends to its heteroatom-containing derivatives. For example, 2,6-diazaspiro[3.3]heptane has been employed as a bioisostere for piperazine (B1678402), leading to improved target selectivity and reduced off-target cytotoxicity in an analog of the drug Olaparib. rsc.org Similarly, 2-azaspiro[3.3]heptane serves as a more water-soluble alternative to the piperidine (B6355638) core, and 1-azaspiro[3.3]heptane has been validated as a next-generation bioisostere of piperidine. rsc.orgnih.gov The development of these strained spiro heterocycles is a burgeoning area of research with significant implications for drug discovery. rsc.orgrsc.org
Applications in Materials Science Beyond Current Scope
While much of the focus on spiro[3.3]heptanes has been in the realm of medicinal chemistry, their unique structural and physical properties suggest significant potential in materials science. The rigid, linear nature of certain spiro[3.3]heptane derivatives makes them attractive as building blocks for creating well-defined molecular architectures. These "molecular rods" can be used to arrange various functionalities in a precise spatial manner, a key requirement for the design of advanced materials. researchgate.net
The ability to create conformationally rigid structures is of particular interest. For example, an axially disubstituted spiro[3.3]heptane has been shown to be a conformationally rigid aliphatic binding motif for cucurbit nih.govuril, a macrocyclic host molecule. acs.org This highlights the potential for using spiro[3.3]heptanes in the construction of supramolecular assemblies and functional materials with tailored properties. Further exploration into the synthesis of novel spiro[3.3]heptane-based polymers and metal-organic frameworks is an active area of research. chemrxiv.orgacs.org
Expanding the Chemical Space with Novel Spiro[3.3]heptane Derivatives
A primary goal in modern chemical synthesis is the exploration of new regions of chemical space, and spiro[3.3]heptane derivatives are proving to be valuable tools in this endeavor. The creation of novel, highly functionalized building blocks based on this scaffold allows for the construction of molecules with unprecedented three-dimensional arrangements. acs.org This is particularly relevant in drug discovery, where accessing novel chemical space can lead to the identification of compounds with new biological activities. sigmaaldrich.comacs.org
The synthesis of versatile azaspiro[3.3]heptanes carrying multiple exit vectors is a key strategy for expanding this chemical space. sigmaaldrich.comacs.org These building blocks provide a platform for creating diverse libraries of compounds for high-throughput screening. researchgate.net Additionally, the introduction of various functional groups and substituents onto the spiro[3.3]heptane core allows for the fine-tuning of molecular properties, further expanding the accessible chemical diversity. google.com The development of fluorine-labeled spiro[3.3]heptane derivatives, for example, provides access to conformationally restricted building blocks with unique properties for medicinal chemistry. enamine.net
Design of Conformationally Restricted Ligands for Biological Target Exploration
The rigid nature of the spiro[3.3]heptane scaffold makes it an excellent template for designing conformationally restricted ligands. By locking the relative orientation of functional groups, these ligands can provide valuable insights into the binding requirements of biological targets such as receptors and enzymes. The synthesis of a library of regio- and stereoisomers of glutamic acid analogs built on the spiro[3.3]heptane scaffold is a prime example of this approach. researchgate.net
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Hydroxyspiro[3.3]heptan-2-one, and how can purity be validated?
- Methodological Answer : Synthesis often involves multi-step functionalization of spiro[3.3]heptane scaffolds. A common route includes:
Protection/Deprotection : Use tert-butyl carbamate (Boc) groups to protect the amine or hydroxyl moiety during intermediate steps (e.g., tert-butyl N-{6-hydroxyspiro[3.3]heptan-2-yl}carbamate) .
Hydrolysis/Esterification : Convert esters (e.g., methyl 6-aminospiro[3.3]heptane-2-carboxylate) to carboxylic acids or alcohols under acidic/basic conditions .
- Purity Validation : Employ HPLC (>95% purity threshold), ¹H/¹³C NMR (integration of proton signals, absence of impurities), and mass spectrometry (exact mass confirmation) .
Q. Which spectroscopic techniques are critical for characterizing this compound and its derivatives?
- Methodological Answer :
- NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., hydroxyl protons at δ 1.5–2.5 ppm), while ¹³C NMR confirms spiro carbon connectivity. 2D techniques (COSY, HSQC) resolve overlapping signals in complex derivatives .
- IR Spectroscopy : Detect hydroxyl (3200–3600 cm⁻¹) and carbonyl (1700–1750 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular formula (e.g., C₈H₁₂O₂ for this compound) .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer :
- Experimental Design :
Temperature/Humidity : Store samples at 4°C, 25°C (60% RH), and 40°C (75% RH) for 1–6 months.
Analytical Monitoring : Use HPLC to track degradation products (e.g., oxidation or hydrolysis byproducts) and NMR to confirm structural integrity .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data observed during the synthesis of this compound derivatives?
- Methodological Answer :
- Root-Cause Analysis :
Stereochemical Ambiguity : Use NOESY or ROESY to distinguish axial/equatorial substituents in the spiro system .
Dynamic Effects : Variable-temperature NMR (VT-NMR) identifies conformational exchange broadening signals (e.g., ring-flipping in spiro scaffolds) .
- Comparative Validation : Cross-reference with crystallographic data (if available) or computational models (DFT-optimized structures) .
Q. What strategies optimize low-yield coupling reactions involving this compound derivatives?
- Methodological Answer :
- Reaction Engineering :
Catalyst Screening : Test Pd/C, Cu(I)-NHC complexes, or photoredox catalysts for cross-coupling reactions .
Solvent Effects : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states in nucleophilic substitutions .
- Mechanistic Insights : Monitor intermediates via in-situ IR or LC-MS to identify rate-limiting steps .
Q. How can computational methods predict the reactivity of this compound in novel reaction pathways?
- Methodological Answer :
- DFT Modeling : Calculate transition-state energies (e.g., for ring-opening reactions) using Gaussian or ORCA software. Focus on HOMO-LUMO gaps to assess electrophilicity .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction trajectories (e.g., water vs. THF) .
- Docking Studies : Predict biological activity (e.g., enzyme inhibition) by modeling interactions with target proteins (e.g., kinases) .
Data Contradiction Analysis
Q. How should researchers address inconsistent yields in the synthesis of this compound analogs?
- Methodological Answer :
- Statistical Evaluation : Apply Design of Experiments (DoE) to isolate critical variables (e.g., temperature, stoichiometry) .
- Byproduct Identification : Use LC-MS/MS to detect minor impurities (e.g., over-oxidation products) and adjust reaction conditions accordingly .
- Case Study : In coupling reactions with bicyclic ketones, low yields (8–29%) were attributed to steric hindrance; switching to bulkier leaving groups improved efficiency .
Research Proposal Development
Q. What criteria define a robust research hypothesis for studying this compound’s biological activity?
- Methodological Answer :
- Hypothesis Framing : Link structural features (e.g., spiro rigidity) to bioactivity (e.g., "The spiro scaffold enhances blood-brain barrier penetration in CNS-targeted drugs").
- Feasibility Check : Validate via preliminary assays (e.g., logP measurements for lipophilicity) .
- Literature Gap Analysis : Compare with structurally similar compounds (e.g., camphor derivatives) to identify underexplored applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
